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Compound of Interest

Compound Name: Bis(diethylamino)silane

Cat. No.: B1590842 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to troubleshooting and reducing carbon impurities in

silicon nitride (SiN) films deposited using bis(diethylamino)silane (BDEAS) as a precursor.

Troubleshooting Guide: High Carbon Content in SiN
Films
High carbon content in SiN films can be detrimental to their electrical and optical properties.

This guide provides a systematic approach to identifying and resolving the root causes of

carbon contamination.
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Symptom Potential Cause Recommended Action

Uniformly high carbon content

throughout the film

Suboptimal Deposition

Temperature: Insufficient

thermal energy to break down

BDEAS ligands completely.

Increase the deposition

temperature. Studies have

shown a decrease in carbon

content from 13.7 at.% at

150°C to 7.5 at.% at 250°C[1].

Inadequate Plasma Power:

Insufficient plasma density to

effectively dissociate precursor

molecules and reaction

byproducts.

Increase the RF plasma power

to enhance the dissociation of

BDEAS and promote the

reaction between silicon and

nitrogen radicals.

Low NH3/BDEAS Ratio:

Insufficient ammonia (NH3) to

react with the carbon-

containing ligands of the

BDEAS precursor.

Increase the NH3 flow rate

relative to the BDEAS flow

rate. A higher concentration of

nitrogen radicals from NH3

plasma can more effectively

replace the diethylamino

ligands.

Use of N2 instead of NH3

Plasma: Nitrogen (N2) plasma

may be less effective at

removing carbon ligands

compared to ammonia plasma.

If using N2 plasma, consider

switching to or adding NH3.

NH3 plasma provides reactive

hydrogen species that can aid

in the removal of carbon-

containing fragments.

Carbon concentration higher at

the interface or surface

Surface Contamination:

Residual organic contaminants

on the substrate surface prior

to deposition.

Implement a thorough

substrate cleaning procedure,

such as an RCA clean or an in-

situ plasma etch, immediately

before deposition.

Incomplete Ligand Removal in

Initial ALD/PECVD Cycles:

Insufficient reactant exposure

or plasma power during the

initial film growth.

Optimize the initial deposition

cycles by increasing the

exposure time of the nitrogen

source (NH3 or N2 plasma) or
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using a higher initial plasma

power.

Presence of Si-C bonds

confirmed by FTIR/XPS

Incomplete Dissociation of

BDEAS: The ethyl groups from

the BDEAS precursor are not

being fully removed and are

incorporating into the film.

Increase deposition

temperature and/or plasma

power to enhance precursor

dissociation.

Insufficient Reactive Nitrogen

Species: The concentration of

nitrogen radicals is too low to

effectively displace the carbon-

containing ligands.

Increase the NH3/BDEAS ratio

or explore higher efficiency

plasma sources.

High hydrogen content

alongside high carbon

Incomplete Reaction and

Byproduct Removal: Inefficient

removal of volatile byproducts

containing C-H bonds.

Increase the purge times

between precursor pulses in

ALD or optimize the chamber

pressure and gas flow

dynamics in PECVD to

enhance byproduct removal.

Frequently Asked Questions (FAQs)
Q1: What is the primary source of carbon impurities when using BDEAS?

A1: The primary source of carbon impurities is the bis(diethylamino)silane (BDEAS)

precursor itself, specifically the diethylamino ligands (–N(C2H5)2). If these ligands are not

completely removed during the deposition process, carbon can be incorporated into the silicon

nitride film.

Q2: How does deposition temperature affect carbon content?

A2: Increasing the deposition temperature generally reduces carbon content. Higher

temperatures provide more thermal energy to break the Si-N and C-N bonds in the BDEAS

ligands, facilitating their removal as volatile byproducts. For instance, an increase in deposition

temperature from 150°C to 250°C has been shown to decrease the carbon content in SiN films

from 13.7 at.% to 7.5 at.%[1].
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Q3: What is the role of plasma in reducing carbon impurities?

A3: In Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Plasma-Enhanced Atomic

Layer Deposition (PEALD), the plasma generates highly reactive nitrogen and hydrogen

radicals (from N2 or NH3 gas). These radicals react with the BDEAS ligands, breaking them

apart and forming volatile byproducts that can be pumped out of the chamber, thereby reducing

carbon incorporation into the film. Higher plasma frequencies, such as 162 MHz, have been

shown to produce SiN films with lower carbon percentages compared to the standard 13.56

MHz, due to higher ion density and more efficient gas dissociation[2][3][4].

Q4: Is NH3 or N2 plasma more effective for reducing carbon?

A4: While both can be used, NH3 plasma is often more effective at reducing carbon impurities.

Ammonia provides a source of both nitrogen and hydrogen radicals. The hydrogen radicals can

react with the ethyl groups of the BDEAS ligands to form volatile and stable alkanes, which are

then more easily removed from the reaction chamber.

Q5: Can post-deposition annealing reduce carbon content?

A5: Yes, post-deposition annealing can be an effective method to reduce carbon impurities.

Annealing at elevated temperatures in an inert (e.g., Ar, N2) or reactive (e.g., NH3) atmosphere

can provide the thermal energy needed to break remaining Si-C and C-H bonds and drive out

carbon-containing species from the film[5][6]. The effectiveness depends on the annealing

temperature, duration, and ambient gas.

Q6: How can I detect and quantify carbon in my SiN films?

A6: The most common techniques for detecting and quantifying carbon impurities in thin films

are X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS).

XPS can provide the elemental composition and information about the chemical bonding states

(e.g., Si-C, C-C, C-H)[7][8]. Fourier-Transform Infrared (FTIR) Spectroscopy can be used to

identify vibrational modes associated with Si-C, C-H, and N-H bonds, providing qualitative

information about the presence of these impurities[7][9][10][11].

Data Presentation
Table 1: Effect of Deposition Temperature on Carbon Content in SiN Films from BDEAS
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Deposition
Temperature (°C)

Carbon Content
(at.%)

Oxygen Content
(at.%)

Reference

150 13.7 10.3 [1]

200 13.7 4.7 [1]

250 7.5 14.0 [1]

Table 2: Comparison of SiN Film Properties with Different Plasma Frequencies using BDEAS

Parameter 13.56 MHz Plasma 162 MHz Plasma Reference

Carbon Percentage Higher Lower [2][3][4]

N/Si Ratio Lower Higher [3]

Surface Roughness Higher Lower [3]

Wet Etch Rate (in

dilute HF)
Higher Lower [3]

Leakage Current Higher Lower [3]

Electric Breakdown

Field
Lower Higher [3]

Experimental Protocols
Protocol 1: XPS Analysis of Carbon Content

Sample Preparation: A small piece (e.g., 1x1 cm) of the SiN film on its substrate is mounted

on the XPS sample holder using conductive carbon tape.

System Evacuation: The sample is loaded into the XPS chamber, which is then pumped

down to ultra-high vacuum (UHV) conditions (<10^-8 Torr).

Survey Scan: A wide energy range survey scan (e.g., 0-1200 eV) is performed to identify all

elements present on the surface.
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High-Resolution Scans: High-resolution scans are acquired for the C 1s, Si 2p, and N 1s

core level regions to determine the elemental composition and chemical bonding states.

Sputter Cleaning (Optional): To measure the bulk film composition, the surface can be

sputtered with an argon ion beam to remove surface adventitious carbon. A series of high-

resolution scans and sputtering cycles can be performed to obtain a depth profile.

Data Analysis: The areas under the high-resolution peaks are integrated and corrected with

relative sensitivity factors (RSFs) to quantify the atomic concentrations of carbon, silicon,

and nitrogen. The C 1s peak can be deconvoluted to identify contributions from different

chemical states (e.g., Si-C, C-C, C-H).

Protocol 2: Post-Deposition Annealing for Carbon
Reduction

Sample Loading: The SiN film sample is placed in a tube furnace or a rapid thermal

annealing (RTA) system.

Atmosphere Purge: The furnace or RTA chamber is purged with a high-purity inert gas (e.g.,

N2 or Ar) or a reactive gas (e.g., NH3) for a sufficient time to remove ambient air and

moisture.

Ramping to Annealing Temperature: The temperature is ramped up to the desired setpoint

(e.g., 400-800°C) at a controlled rate.

Annealing: The sample is held at the annealing temperature for a specific duration (e.g., 30-

60 minutes for furnace annealing, 1-5 minutes for RTA).

Cooling: The system is cooled down to room temperature in the same controlled

atmosphere.

Characterization: The carbon content of the annealed film is re-measured using XPS or other

appropriate techniques to determine the effectiveness of the annealing process.

Visualizations
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Experimental Workflow for Reducing Carbon Impurities
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Caption: Workflow for depositing and optimizing low-carbon SiN films.
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Factors Influencing Carbon Incorporation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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